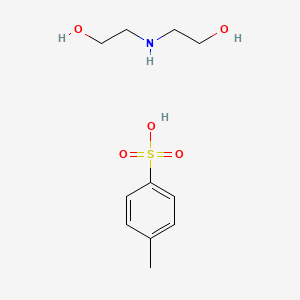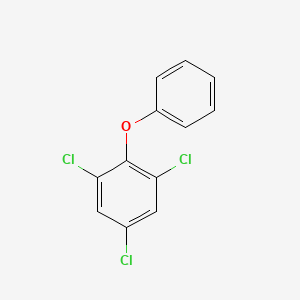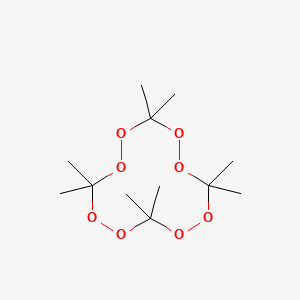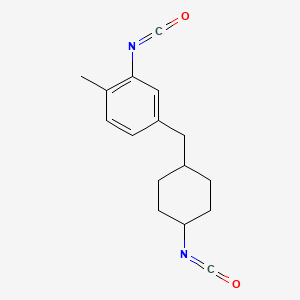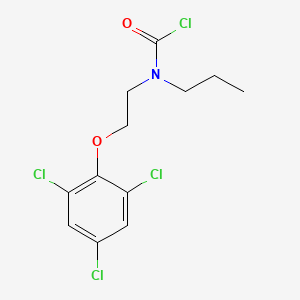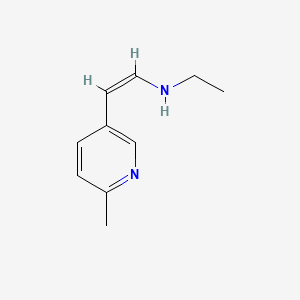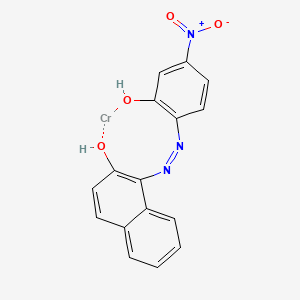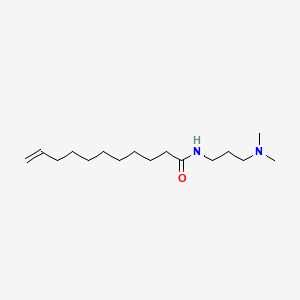
2-Propanol, 1,1',1''-(1,3,5-triazine-2,4,6-triyltriimino)tris-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1,1’,1’'-(1,3,5-triazine-2,4,6-triyltriimino)tris- est un composé chimique appartenant à la classe des dérivés de la triazine. Les triazines sont des composés hétérocycliques contenant trois atomes d'azote aux positions 1, 3 et 5 du cycle à six chaînons. Ce composé particulier est connu pour sa structure unique, qui comprend trois groupes 2-propanol liés à un noyau triazine par des liaisons imino.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 2-Propanol, 1,1’,1’'-(1,3,5-triazine-2,4,6-triyltriimino)tris- implique généralement la réaction du chlorure de cyanurique avec le 2-propanol en présence d'une base. La réaction se déroule par substitution nucléophile, où les atomes de chlore du chlorure de cyanurique sont remplacés par des groupes 2-propanol. La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane, et la température est maintenue à environ 0-5°C pour contrôler la vitesse de la réaction .
Méthodes de production industrielle : À l'échelle industrielle, la production de ce composé peut impliquer des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. L'utilisation de catalyseurs et des conditions de réaction optimisées peut améliorer l'efficacité du processus. Le produit final est généralement purifié par recristallisation ou chromatographie pour atteindre la pureté souhaitée .
Types de réactions:
Oxydation : Le composé peut subir des réactions d'oxydation, où les groupes 2-propanol sont convertis en cétones ou en aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le cycle triazine en dérivés plus saturés.
Substitution : Les groupes imino peuvent participer à des réactions de substitution avec divers nucléophiles, conduisant à la formation de nouveaux dérivés.
Réactifs et conditions courants:
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines, les thiols ou les alcools peuvent être utilisés dans des conditions douces pour réaliser la substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que les réactions de substitution peuvent produire une variété de dérivés de la triazine .
4. Applications de la recherche scientifique
2-Propanol, 1,1’,1’'-(1,3,5-triazine-2,4,6-triyltriimino)tris- a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de dérivés de la triazine plus complexes, qui sont précieux en science des matériaux et en catalyse.
Biologie : Les dérivés du composé ont été étudiés pour leurs activités biologiques potentielles, y compris leurs propriétés antimicrobiennes et anticancéreuses.
Médecine : Certains dérivés sont étudiés pour leur utilisation potentielle comme agents thérapeutiques en raison de leur capacité à interagir avec des cibles biologiques.
5. Mécanisme d'action
Le mécanisme d'action du 2-Propanol, 1,1’,1’'-(1,3,5-triazine-2,4,6-triyltriimino)tris- implique son interaction avec des cibles moléculaires spécifiques. Le noyau triazine peut interagir avec des enzymes, des récepteurs ou d'autres protéines, conduisant à une modulation de leur activité. Les liaisons imino et les groupes 2-propanol peuvent également participer à des liaisons hydrogène et à d'autres interactions, augmentant l'affinité de liaison et la spécificité du composé[5][5].
Composés similaires:
1,3,5-Triazine-2,4,6-trione : Connu pour son utilisation dans les herbicides et les résines.
2,4,6-Tris(4-aminophényl)-1,3,5-triazine : Utilisé dans la synthèse de polymères et comme agent de réticulation.
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione : Utilisé dans la production d'ignifugeants et de plastifiant.
Unicité : 2-Propanol, 1,1’,1’'-(1,3,5-triazine-2,4,6-triyltriimino)tris- est unique en raison de sa structure spécifique, qui lui confère des propriétés chimiques et physiques distinctes. La présence de groupes 2-propanol améliore sa solubilité et sa réactivité, ce qui en fait un composé polyvalent pour diverses applications.
Applications De Recherche Scientifique
2-Propanol, 1,1’,1’'-(1,3,5-triazine-2,4,6-triyltriimino)tris- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which are valuable in materials science and catalysis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored for their potential use as therapeutic agents due to their ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1,1’,1’'-(1,3,5-triazine-2,4,6-triyltriimino)tris- involves its interaction with specific molecular targets. The triazine core can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The imino linkages and 2-propanol groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity[5][5].
Comparaison Avec Des Composés Similaires
1,3,5-Triazine-2,4,6-trione: Known for its use in herbicides and resins.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Used in the synthesis of polymers and as a cross-linking agent.
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Utilized in the production of flame retardants and plasticizers.
Uniqueness: 2-Propanol, 1,1’,1’'-(1,3,5-triazine-2,4,6-triyltriimino)tris- is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of 2-propanol groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
85022-88-4 |
|---|---|
Formule moléculaire |
C12H24N6O3 |
Poids moléculaire |
300.36 g/mol |
Nom IUPAC |
1-[[4,6-bis(2-hydroxypropylamino)-1,3,5-triazin-2-yl]amino]propan-2-ol |
InChI |
InChI=1S/C12H24N6O3/c1-7(19)4-13-10-16-11(14-5-8(2)20)18-12(17-10)15-6-9(3)21/h7-9,19-21H,4-6H2,1-3H3,(H3,13,14,15,16,17,18) |
Clé InChI |
SVNADNJIMOCOPK-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC1=NC(=NC(=N1)NCC(C)O)NCC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



